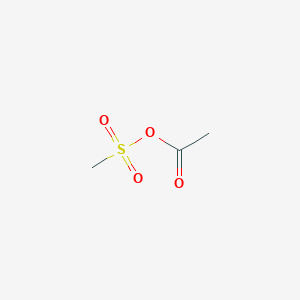

Methylsulfonyl acetate

Übersicht

Beschreibung

Methylsulfonyl acetate is a chemical compound with the molecular formula C4H8O4S . It is also known as Ethyl 2-(methylsulfonyl)acetate .

Molecular Structure Analysis

The molecular structure of Methylsulfonyl acetate consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The exact structure can be represented by the InChI key: RQKDASVRZONLNQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Methylsulfonyl acetate can undergo various chemical reactions. For instance, it has been reported that the alkaline hydrolysis of methyl 2-methylsulfonyl and other related compounds has been studied .Physical And Chemical Properties Analysis

Methylsulfonyl acetate is a crystal-like powder that is white to pale yellow in color . It has a molecular weight of 152.17 g/mol . The compound has a high anodic stability at various electrodes and its ionic conductivity remains high enough to envisage its use in Lithium Batteries (LiBs) despite its high viscosity .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Agent

Methylsulfonyl acetate: has been studied for its potential as an anti-inflammatory agent. It is a derivative of Methylsulfonylmethane (MSM) , which is commonly used to reduce inflammation and joint/muscle pain. MSM has shown promise in reducing oxidative stress and improving antioxidant capacity, which are beneficial in treating inflammatory disorders .

Dietary Supplement

As a dietary supplement, Methylsulfonyl acetate could be used to improve a variety of health-specific outcomes. It is well-tolerated by most individuals at dosages of up to four grams daily, with few known and mild side effects. This makes it a potential candidate for widespread use in nutritional supplements .

Arthritis Treatment

Clinical applications of Methylsulfonyl acetate for arthritis have been suggested in the scientific literature. It may help alleviate symptoms associated with arthritis, such as joint stiffness and pain, by reducing inflammation and supporting joint health .

Allergic Conditions

The compound has been indicated to have potential applications in treating allergic conditions such as allergic rhinitis. By modulating the immune response, it could provide relief from the symptoms of allergies, including nasal congestion and irritation .

Exercise-Induced Inflammation

For athletes and those engaged in regular physical activity, Methylsulfonyl acetate could be used to manage acute exercise-induced inflammation. This application would be particularly useful for recovery and to enhance performance by reducing muscle soreness and improving healing .

Gut Microbiota Modulation

Research has explored the role of Methylsulfonyl acetate in modulating gut microbiota. It could influence the metabolism of diet and drugs by affecting specific microbial mediators and their mechanisms. This application has implications for overall health, including digestion, mucosal protection, and immune system modulation .

Safety and Hazards

Wirkmechanismus

Target of Action

Methylsulfonyl acetate is a derivative of the indole nucleus, which is found in many important synthetic drug molecules . It has been found to bind with high affinity to multiple receptors, making it a valuable compound for developing new useful derivatives .

Mode of Action

Methylsulfonyl acetate has been shown to have anti-inflammatory and antioxidant mechanisms . In an in vitro study, human neutrophils were artificially stimulated to produce oxidative compounds, including hydrogen peroxide, superoxide, and hypochlorous acid . After cell lines were treated with either DMSO or DMSO 2, these free radical compounds were reduced .

Biochemical Pathways

Methylsulfonyl acetate affects the biochemical pathways involved in inflammation and oxidation . It reduces the production of oxidative compounds in human neutrophils, thereby mitigating the effects of inflammation and oxidation .

Pharmacokinetics

Related compounds such as benzimidazole derivatives, where a 4-(methylsulfonyl) phenyl pharmacophore is attached via its c-2 position, have been evaluated in vitro as cyclooxygenase-1 (cox-1)/cyclooxygenese-2 (cox-2) inhibitors . In silico prediction of physicochemical properties, ADME, and drug-likeness profiles were also studied .

Result of Action

The result of Methylsulfonyl acetate’s action is a reduction in inflammation and oxidation . It has been shown to have anti-inflammatory and antioxidant effects, reducing the production of oxidative compounds in human neutrophils .

Action Environment

The action environment of Methylsulfonyl acetate can be influenced by various factors. For instance, the presence of other compounds can affect its action. In one study, copper acetate in combination with diethanolamine was found to substantially increase yields in a related system . .

Eigenschaften

IUPAC Name |

methylsulfonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c1-3(4)7-8(2,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQSMQUBQPWGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303406 | |

| Record name | methylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylsulfonyl acetate | |

CAS RN |

5539-53-7 | |

| Record name | NSC158252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing 6-methylenecarboxylic acid derivatives of steroids like testosterone and progesterone?

A1: [] The research highlights the synthesis of 6-methylenecarboxylic acid derivatives of testosterone and progesterone through the use of methylsulfonyl acetate intermediates. Modifying the structure of steroid hormones like testosterone and progesterone can alter their binding affinity to receptors, potentially leading to compounds with modified biological activity. This is crucial for developing novel therapeutics with improved potency, selectivity, or reduced side effects compared to the parent steroid hormones.

Q2: How does the stereochemistry of the methylsulfonyl acetate derivatives affect the final product?

A2: [] The research demonstrates that the stereochemistry of the methylsulfonyl acetate intermediates significantly impacts the stereochemistry of the final products. For instance, using the methyl 6β-(phenylsulfonyl)acetate derivative of testosterone led to two products with different configurations (S and R) at the newly formed chiral center. Controlling the stereochemistry at each step is essential in synthetic chemistry, particularly when dealing with biologically active molecules, as different stereoisomers can exhibit drastically different pharmacological profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)

![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)